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Compound of Interest

Compound Name: OG 488 alkyne

Cat. No.: B15554272 Get Quote

OG 488 Alkyne, also known as Oregon Green® 488 Alkyne, is a high-performance, green-

fluorescent probe designed for the specific detection and visualization of azide-modified

biomolecules.[1][2] Its core utility lies in its terminal alkyne group, which enables it to participate

in a highly specific and efficient bioorthogonal reaction known as the Copper(I)-Catalyzed

Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry".[1][3] This reaction forms a stable

triazole linkage between the dye and an azide-tagged molecule of interest.[1][2]

The fluorophore component, Oregon Green 488, offers significant advantages over traditional

dyes like fluorescein. It exhibits superior photostability and its fluorescence is notably less

sensitive to pH changes within the physiological range (pKa of 4.8 vs. 6.5 for fluorescein).[1][4]

These characteristics make it an ideal reporter molecule for applications in complex biological

systems, including fluorescence microscopy, flow cytometry, and high-content imaging.[5][6]

Quantitative Data Summary
The physicochemical and spectral properties of OG 488 Alkyne and its equivalents are

summarized below. These properties make it compatible with standard 488 nm laser lines and

FITC filter sets.[1][7]
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Property Value Reference(s)

Chemical Name

2′,7′-

Difluorocarboxyfluorescein

Alkyne, 6-isomer

[1][2]

Molecular Weight ~449.37 g/mol [2]

Excitation Maximum (λex) ~496 nm [1][2]

Emission Maximum (λem) ~524 nm [1][2]

Molar Extinction Coeff. ~84,000 cm⁻¹M⁻¹ [2]

Recommended Laser Line 488 nm [1][2]

Appearance Orange to red solid [2]

Solubility DMSO, DMF [2]

Spectrally Similar Dyes
Fluorescein, Alexa Fluor® 488,

DyLight® 488
[1][2]

The Bioorthogonal Labeling Workflow
The primary application of OG 488 Alkyne is in a two-step labeling strategy. First, a

biomolecule or class of biomolecules is metabolically labeled with a precursor containing a

bioorthogonal azide group. Second, the azide-tagged biomolecules are detected with OG 488
Alkyne through a click reaction. This approach allows for the specific visualization of biological

processes, such as the synthesis of new proteins, glycans, or DNA.[1][5][8]
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Step 1: Metabolic Incorporation

Step 2: Detection via Click Chemistry
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Fig 1. Bioorthogonal labeling workflow using OG 488 Alkyne.
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The CuAAC Reaction Mechanism
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the core chemical

transformation that enables the utility of OG 488 Alkyne. The reaction is highly efficient and

specific, proceeding rapidly under biocompatible conditions to form a stable triazole ring,

covalently linking the dye to the target.[3][9][10]

Fig 2. The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Experimental Protocols
The following protocols provide detailed methodologies for the most common research

application of OG 488 Alkyne: the visualization of newly synthesized proteins in cultured

mammalian cells.

Workflow for Visualizing Nascent Proteins
This diagram outlines the key steps from cell preparation to final imaging, as detailed in the

protocol below.
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A. Metabolic Labeling

B. Cell Processing

C. Click Reaction & Imaging
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Fig 3. Experimental workflow for nascent protein labeling.
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Protocol: Fluorescent Labeling of Nascent Proteins in
Cultured Cells
This protocol is synthesized from established methods for fluorescent non-canonical amino

acid tagging (FUNCAT).[8][11][12][13] It should be optimized for specific cell types and

experimental goals.

A. Materials and Reagents

Cells: Adherent mammalian cells cultured on sterile glass coverslips.

Media:

Complete growth medium.

Methionine-free DMEM (or appropriate basal medium).

Dialyzed Fetal Bovine Serum (dFBS).

Labeling Reagent: L-azidohomoalanine (AHA) stock solution (e.g., 100 mM in sterile water or

PBS).

Buffers:

Phosphate-Buffered Saline (PBS), pH 7.4.

Fixation Buffer: 4% Paraformaldehyde (PFA) in PBS.

Permeabilization Buffer: 0.25% Triton X-100 in PBS.

Wash Buffer: 3% BSA in PBS.

Click Reaction Components:

OG 488 Alkyne: 1-5 mM stock in DMSO.

Copper(II) Sulfate (CuSO₄): 20-50 mM stock in water.
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Ligand: THPTA or TBTA, 50 mM stock in water or DMSO/t-butanol. THPTA is

recommended for aqueous solutions.[10]

Reducing Agent: Sodium Ascorbate, 300-500 mM stock in water (must be prepared fresh).

B. Procedure

Cell Culture and Methionine Depletion:

1. Seed cells onto sterile glass coverslips in a multi-well plate and grow to desired confluency

(typically 70-80%).

2. Aspirate the complete growth medium. Wash cells once with pre-warmed PBS.

3. Add pre-warmed methionine-free medium supplemented with dFBS. Incubate for 30-60

minutes at 37°C to deplete intracellular methionine pools.[12]

AHA Metabolic Labeling:

1. Prepare the labeling medium by adding AHA to the methionine-free medium to a final

concentration of 25-50 µM.[12] If applicable, add experimental drugs or stimuli at this

stage.

2. Remove the depletion medium and add the AHA labeling medium to the cells.

3. Incubate for the desired labeling period (e.g., 1-4 hours) at 37°C. For pulse-chase

experiments, this incubation can be followed by a "chase" with complete medium.

Fixation and Permeabilization:

1. Place the plate on ice to stop the labeling reaction.

2. Aspirate the labeling medium and wash the cells twice with ice-cold PBS.

3. Fix the cells by adding 4% PFA and incubating for 15 minutes at room temperature.[12]

4. Wash the cells twice with PBS.
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5. Permeabilize the cells by adding 0.25% Triton X-100 in PBS and incubating for 15 minutes

at room temperature.[12]

6. Wash the cells twice with 3% BSA in PBS.

Click Reaction:

1. Prepare the Click Reaction Cocktail immediately before use. For a 500 µL final volume

(sufficient for several coverslips), add components in the following order, vortexing gently

after each addition:[14][15]

PBS, pH 7.4: 435 µL

OG 488 Alkyne (from 2 mM stock): 5 µL (Final: 20 µM)

CuSO₄ (from 20 mM stock): 25 µL (Final: 1 mM)

THPTA Ligand (from 50 mM stock): 25 µL (Final: 2.5 mM)

Sodium Ascorbate (from 500 mM stock, freshly made): 10 µL (Final: 10 mM)

2. Remove the wash buffer from the cells.

3. Add the Click Reaction Cocktail to the coverslips, ensuring they are fully submerged.

4. Incubate for 30 minutes at room temperature, protected from light.

Final Washes and Mounting:

1. Aspirate the click reaction cocktail.

2. Wash the cells three times with 3% BSA in PBS.

3. (Optional) Counterstain nuclei with DAPI or perform subsequent immunofluorescence

staining for other targets of interest.

4. Wash twice more with PBS.

5. Mount the coverslips onto microscope slides using an anti-fade mounting medium.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://documents.thermofisher.com/TFS-Assets/LSG/manuals/mp10186.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC3014321/
https://vectorlabs.com/app/uploads/2025/06/Cell-Lysata-Labeling-rev2.pdf
https://www.benchchem.com/product/b15554272?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15554272?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


6. Image using a fluorescence microscope with appropriate filters for the 488 nm channel.

Conclusion
OG 488 Alkyne is a robust and versatile tool for researchers in cell biology and drug

development. Its application in bioorthogonal click chemistry, particularly for visualizing de novo

protein synthesis, provides a powerful, non-radioactive method to study cellular dynamics in

situ.[1][2] The superior photostability and pH-insensitivity of the Oregon Green 488 fluorophore

ensure high-quality data in demanding imaging applications.[4][6] By following established

protocols, researchers can effectively integrate this technology to investigate the regulation of

proteomes in response to various stimuli, genetic modifications, or therapeutic interventions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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